molecular formula C5H10N2O B2622812 3,5-dimethylimidazolidin-4-one CAS No. 82044-01-7

3,5-dimethylimidazolidin-4-one

Cat. No.: B2622812
CAS No.: 82044-01-7
M. Wt: 114.148
InChI Key: VPZBJFGUILDYED-UHFFFAOYSA-N
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Description

3,5-Dimethylimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C5H10N2O It is a derivative of imidazolidinone, characterized by the presence of two methyl groups at the 3rd and 5th positions of the imidazolidinone ring

Safety and Hazards

1,4-Dimethyl-5-imidazolidinone is considered hazardous. It is combustible, harmful if swallowed, and causes serious eye damage. It is also suspected of damaging fertility or the unborn child .

Relevant Papers A first-principles density functional theory investigation has been conducted on tailoring the fundamental reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone (DMI) through the urea method with water serving as both solvent and catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylimidazolidin-4-one typically involves the reaction of L-alanine methyl ester hydrochloride with methylamine in ethanol, followed by treatment with pivaldehyde in the presence of anhydrous magnesium sulfate and triethylamine . The reaction is carried out at room temperature, and the product is obtained after purification steps involving rotary evaporation and vacuum drying.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylimidazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dimethylimidazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral catalyst in various organic synthesis reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and catalytic properties. Its ability to act as a chiral catalyst in enantioselective synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

3,5-dimethylimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7(2)3-6-4/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZBJFGUILDYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82044-01-7
Record name 3,5-dimethylimidazolidin-4-one
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